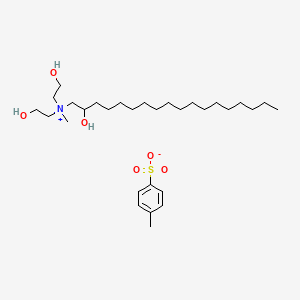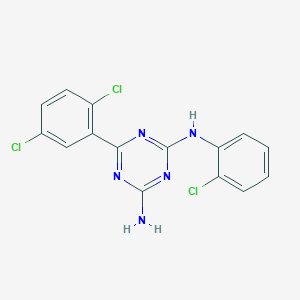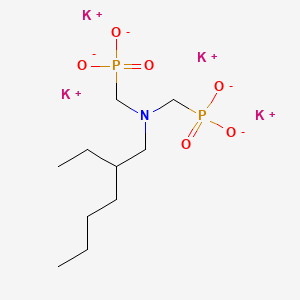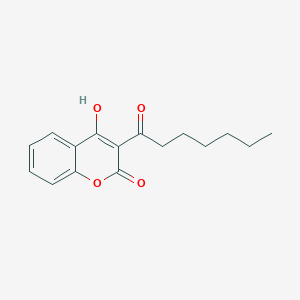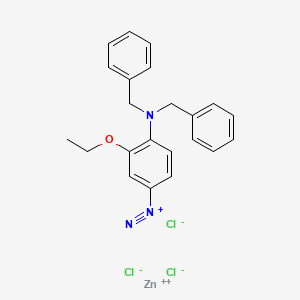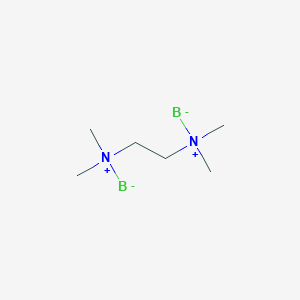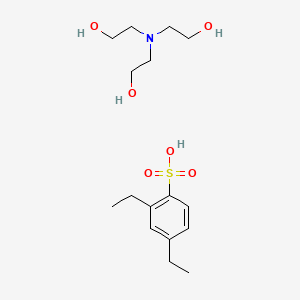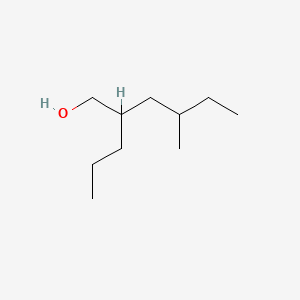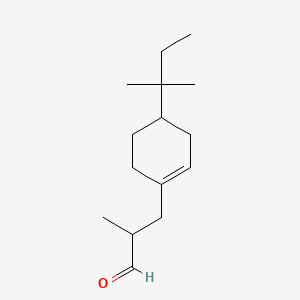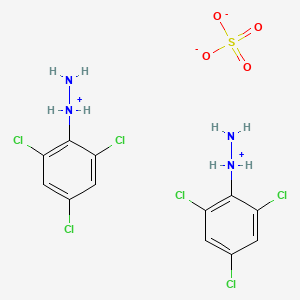
amino-(2,4,6-trichlorophenyl)azanium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-(2,4,6-trichlorophenyl)azanium;sulfate is a chemical compound that features a trichlorophenyl group attached to an azanium ion, paired with a sulfate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amino-(2,4,6-trichlorophenyl)azanium;sulfate typically involves the reaction of 2,4,6-trichloroaniline with sulfuric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. One common method involves dissolving 2,4,6-trichloroaniline in ethanol and then adding sulfuric acid dropwise while maintaining the temperature below 50°C. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Amino-(2,4,6-trichlorophenyl)azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Amino-(2,4,6-trichlorophenyl)azanium;sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichlorophenyl group into various molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of amino-(2,4,6-trichlorophenyl)azanium;sulfate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfate counterion may also play a role in stabilizing the compound and facilitating its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloroaniline: A precursor in the synthesis of amino-(2,4,6-trichlorophenyl)azanium;sulfate.
2,4,6-Trichlorophenol: Another compound with a trichlorophenyl group, used in different applications.
2,4,6-Trichlorobenzene: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the trichlorophenyl group and the azanium ion, which confer distinct chemical reactivity and potential biological activity. Its sulfate counterion also differentiates it from other similar compounds, providing additional stability and solubility in aqueous solutions .
Propriétés
Numéro CAS |
71965-09-8 |
|---|---|
Formule moléculaire |
C12H12Cl6N4O4S |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
amino-(2,4,6-trichlorophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H5Cl3N2.H2O4S/c2*7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h2*1-2,11H,10H2;(H2,1,2,3,4) |
Clé InChI |
AWBNDKWAKYTKCN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[NH2+]N)Cl)Cl.C1=C(C=C(C(=C1Cl)[NH2+]N)Cl)Cl.[O-]S(=O)(=O)[O-] |
Numéros CAS associés |
5329-12-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


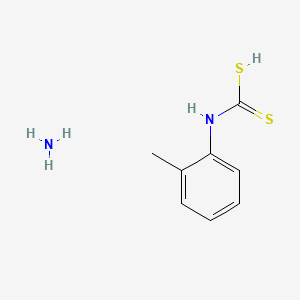
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
